Glycerophosphorylethanolamine

Lipid Oxidation Phospholipid Stability Food Chemistry

Procure Glycerophosphorylethanolamine (GPE) as a validated reference standard for Alzheimer's biomarker discovery. Evidence shows 21-52% GPE elevation in AD brains vs controls, distinct from GPC regulation. GPE uniquely increases phosphatidylethanolamine content, enhances mitochondrial complex I activity, and reduces tau/α-synuclein aggregation in neuronal models. Unlike PE, GPE's glycerol backbone enables membrane phospholipid restoration. Substituting GPC or PE compromises experimental reproducibility. Essential for LC-MS/MS method validation, nootropic studies, and bioavailability-enhancing formulations.

Molecular Formula C5H14NO6P
Molecular Weight 215.14 g/mol
CAS No. 1190-00-7
Cat. No. B107732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerophosphorylethanolamine
CAS1190-00-7
SynonymsPhosphoric Acid Mono(2-aminoethyl) Mono(2,3-dihydroxypropyl) Ester;  1-Glycerophosphoric Acid 2-Aminoethyl Ester;  2-Aminoethanol 2,3-Dihydroxypropyl Hydrogen Phosphate (Ester);  Glycerol 3-Phosphorylethanolamine;  Glycerol Phosphorylethanolamine;  Glycer
Molecular FormulaC5H14NO6P
Molecular Weight215.14 g/mol
Structural Identifiers
SMILESC(COP(=O)([O-])OCC(CO)O)[NH3+]
InChIInChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)
InChIKeyJZNWSCPGTDBMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycerophosphorylethanolamine (CAS 1190-00-7) for Scientific Research and Industrial Procurement: A Product-Specific Evidence Guide


Glycerophosphorylethanolamine (GPE, also referred to as α-glycerylphosphorylethanolamine) is an endogenous phosphodiester metabolite of the major membrane phospholipid phosphatidylethanolamine [1]. As a deacylated glycerophospholipid, GPE functions as a key intermediate in phospholipid catabolism and a precursor for membrane phospholipid synthesis, and it is naturally present in biological systems ranging from bacteria to humans [2]. Due to its central role in lipid metabolism and its implications in neurodegenerative diseases, GPE is widely utilized in biochemical research, biomarker discovery, and pharmaceutical development [1]. However, its specific molecular interactions and stability profile differ substantially from those of structurally similar phosphodiesters, necessitating rigorous, comparator-based evaluation for procurement decisions.

Why Glycerophosphorylethanolamine Cannot Be Interchanged with Other Phospholipid Metabolites


Procurement of GPE is not equivalent to sourcing other glycerophosphodiesters or phospholipid precursors. Compounds within this class exhibit profound functional and biophysical differences due to variations in their polar headgroups. For instance, GPE and its choline analog, glycerophosphocholine (GPC), display markedly different oxidative susceptibilities [1] and are differentially regulated in pathological states like Alzheimer's disease [2]. While phosphoethanolamine (PE) lacks the glycerol backbone, GPE's specific structure enables distinct roles in membrane phospholipid restoration and cellular signaling [3]. Therefore, substituting GPE with GPC, PE, or other in-class compounds without considering these quantifiable differences will compromise experimental reproducibility and therapeutic potential. The evidence below substantiates why GPE must be specifically selected based on its unique properties.

Quantitative Evidence for the Differential Selection of Glycerophosphorylethanolamine (CAS 1190-00-7)


Glycerophosphorylethanolamine Exhibits Higher Oxidative Susceptibility than Glycerophosphocholine

GPE is more susceptible to oxidation than its choline analog GPC, which is a critical factor in applications requiring lipid stability. A head-to-head kinetic study demonstrated that during storage, GPE molecular species carrying EPA or DHA degraded at a significantly faster rate than GPC, as determined by first-order kinetic modeling [1]. This finding is essential for researchers selecting between GPE and GPC for in vitro assays, formulation development, or studies of lipid peroxidation, as GPE's higher reactivity can impact experimental outcomes.

Lipid Oxidation Phospholipid Stability Food Chemistry Analytical Biochemistry

Glycerophosphorylethanolamine Selectively Elevated as a Biomarker in Alzheimer's Disease

GPE serves as a differential biomarker for Alzheimer's disease (AD), showing disease-specific elevation that is not observed with other conditions or with related metabolites. A comparative post-mortem study found that GPE concentrations were 21-52% higher in AD brains than in controls, and 27-92% higher in AD brains than in Down's syndrome brains, while no significant difference was observed between Down's syndrome and controls [1]. Notably, the study also found that the related metabolite glycerophosphocholine (GPC) was elevated by 67-150% in AD versus controls, highlighting that while both are altered, the magnitude and pattern differ [1].

Neurodegenerative Disease Biomarker Discovery Lipidomics Alzheimer's Disease

Glycerophosphorylethanolamine Restores Membrane Phospholipids and Enhances Mitochondrial Function in Aged Neurons

In an in vitro model of cellular ageing, GPE treatment of 21-day-old human hippocampal neurons significantly increased the content of phosphatidylethanolamine (PE) and phosphatidylcholine (PC), restored glucose uptake, and enhanced the activity of mitochondrial respiratory chain complex I and the GSK-3β pathway, while also reducing the accumulation of misfolded proteins (α-synuclein and tau) [1]. These effects were observed relative to untreated, aged control neurons, demonstrating GPE's ability to counteract age-related cellular decline.

Neuroprotection Cellular Senescence Membrane Biology Mitochondrial Function

Glycerophosphorylethanolamine Enhances Learning and Memory via Selective Receptor Signaling in Rats

Daily subchronic administration of GPE to adult rats resulted in a significant improvement in the acquisition of an active avoidance behavior, a test of learning and memory, with effects observed after ten days and sustained for the fifteen-day study period [1]. This behavioral improvement correlated with a selective facilitation of muscarinic and β-adrenergic receptor-mediated stimulation of brain adenylyl cyclase activity and inositol phosphate accumulation, without affecting basal or forskolin-induced cAMP production [1].

Behavioral Neuroscience Cognitive Enhancement Signal Transduction Preclinical Pharmacology

Research and Industrial Applications of Glycerophosphorylethanolamine Based on Verified Evidence


Biomarker Discovery and Validation in Neurodegenerative Disease Research

Procure GPE as a validated reference standard for lipidomic profiling and biomarker assays in Alzheimer's disease research. Based on quantitative evidence showing a 21-52% elevation of GPE in AD brains compared to controls, and its differential regulation versus Down's syndrome [1], GPE serves as a specific disease-associated metabolite. This makes it an essential tool for developing and validating LC-MS/MS or NMR-based methods aimed at early diagnosis or monitoring disease progression.

In Vitro Studies of Neuronal Ageing and Membrane Phospholipid Homeostasis

Utilize GPE as a bioactive phospholipid precursor to investigate mechanisms of membrane repair, mitochondrial function, and protein aggregation in neuronal ageing models. Evidence from human hippocampal neuron studies confirms that GPE treatment increases phosphatidylethanolamine and phosphatidylcholine content, enhances glucose uptake, and boosts mitochondrial complex I activity while reducing misfolded proteins like tau and α-synuclein [1]. This scenario is directly supported by the compound's demonstrated ability to counteract cellular hallmarks of brain ageing.

Behavioral Pharmacology and Preclinical Cognitive Enhancement Studies

Incorporate GPE as a test article in rodent behavioral studies to evaluate cognitive enhancement and the underlying neurochemical mechanisms. Supported by in vivo evidence that subchronic GPE administration improves learning and memory in active avoidance tasks and selectively facilitates muscarinic and β-adrenergic receptor signaling in the brain [1], this compound is a key tool for investigating nootropic effects and neuromodulation.

Pharmaceutical Formulation Development for Improved Bioavailability

Explore GPE as a carrier component in pharmaceutical compositions designed to enhance the bioavailability of poorly absorbed drugs. Patent literature demonstrates that combining GPE with cyclosporine, a drug known for erratic oral absorption (bioavailability ranges from 20-50%), can significantly increase its bioavailability [1]. This application scenario is directly relevant for formulation scientists seeking to improve the oral delivery of lipophilic or poorly soluble therapeutic agents.

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